Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate

Description

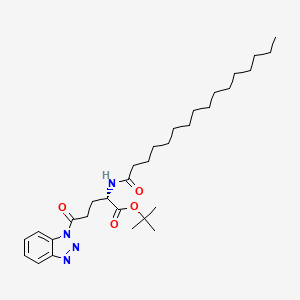

Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate is a synthetic compound characterized by a stereospecific (2S) configuration, a tert-butyl ester group, a hexadecanoylamino (palmitoyl) chain, and a benzotriazole moiety linked to a 5-oxopentanoate backbone. This compound is likely utilized as a protected intermediate in peptide or radiotracer synthesis, given its structural similarity to tert-butyl esters of amino acids like Boc-Glu(OBzl)-OH .

Properties

IUPAC Name |

tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50N4O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28(36)32-26(30(38)39-31(2,3)4)23-24-29(37)35-27-21-19-18-20-25(27)33-34-35/h18-21,26H,5-17,22-24H2,1-4H3,(H,32,36)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGFXQHURBXDIW-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)N1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate typically involves the following steps:

Protection of the Glutamic Acid: The carboxyl groups of L-glutamic acid are protected using tert-butyl esters.

Palmitoylation: The amino group of the protected L-glutamic acid is reacted with palmitoyl chloride in the presence of a base such as triethylamine to form the palmitoyl derivative.

Bt Group Introduction: The Bt group is introduced through a coupling reaction with an appropriate reagent, such as Bt-OSu (N-hydroxysuccinimide ester of Bt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection and Palmitoylation: Large quantities of L-glutamic acid are protected and palmitoylated using automated reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate undergoes various chemical reactions, including:

Hydrolysis: The tert-butyl ester groups can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acids.

Substitution: The Bt group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the Bt group under mild conditions.

Major Products Formed

Hydrolysis: The major products are L-glutamic acid derivatives with free carboxylic acids.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate is widely used in scientific research, including:

Peptide Synthesis: It serves as a building block in the synthesis of complex peptides.

Biochemical Studies: It is used to study enzyme-substrate interactions and protein modifications.

Medical Research: It is employed in the development of drug delivery systems and therapeutic agents.

Industrial Applications: It is used in the production of cosmetics and pharmaceuticals due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The palmitoyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The Bt group facilitates binding to specific receptors or enzymes, modulating their activity. The tert-butyl ester groups protect the compound from premature degradation, ensuring its stability in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Benzotriazole vs. Trityl/Other Protecting Groups

- The benzotriazole group in the target compound enhances stability during synthetic reactions via resonance stabilization, contrasting with trityl groups in PET precursors (e.g., compound in ), which offer bulkier protection but require acidic deprotection .

- Benzotriazole derivatives like 2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole prioritize UV absorption over synthetic utility, highlighting functional divergence despite structural overlap.

Hexadecanoylamino Chain vs. Natural Ceramides The hexadecanoylamino group in the target compound mirrors natural ceramides (e.g., Ceramide 6 ), which exhibit biological roles in cell signaling. However, synthetic derivatives lack the unsaturated backbones and hydroxyl groups critical for ceramide bioactivity .

Amino Acid Backbone Comparison The 5-oxopentanoate backbone aligns with intermediates like Boc-Glu(OBzl)-OH , but the addition of benzotriazole and hexadecanoylamino introduces steric and electronic effects absent in simpler peptide precursors.

Research Findings

- Synthetic Utility : The benzotriazole moiety enables efficient activation of carbonyl groups for nucleophilic substitution, contrasting with trityl-protected compounds that require harsher deprotection conditions .

- Stability : Benzotriazole derivatives exhibit superior thermal and oxidative stability over hydroxylphenyl analogs, as seen in UV stabilizers .

Biological Activity

Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of molecules that incorporate a benzotriazole moiety, known for its diverse biological activities. The structural formula can be denoted as follows:

- Chemical Formula : C₃₁H₄₃N₃O₃

- Molecular Weight : 513.68 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzotriazole component is particularly noted for its role in modulating oxidative stress and inflammatory responses.

Anticancer Activity

Research indicates that compounds containing the benzotriazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzotriazole can induce apoptosis in cancer cells while sparing normal cells . The specific activity of this compound against different cancer types remains an area for further exploration.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, although specific data on minimal inhibitory concentrations (MIC) are still required to establish its efficacy .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various benzotriazole derivatives, the compound demonstrated a significant reduction in cell viability in several cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 12.5 |

| HepG2 (Liver) | 20.0 |

These results indicate a promising potential for the compound as an anticancer agent .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound revealed varying degrees of effectiveness against selected strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These findings suggest that while the compound exhibits antimicrobial properties, further optimization may be necessary to enhance its potency .

Q & A

Q. Purification :

- Chromatography : Reverse-phase flash chromatography (RP-FC) or silica gel chromatography with gradients of methanol/CH₂Cl₂ .

- Analytical Validation : Purity (>95%) is confirmed via HPLC (C18 columns, acetonitrile/water gradients) and structural verification via ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl groups) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Key Functional Group | Reference |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DIEA, DMF | 85–90% | Protected amine | |

| Amide Coupling | HATU, DIEA, DMF | 60–75% | Benzotriazolyl-activated ester | |

| Final Esterification | tert-Butyl chloroformate, THF | ~70% | tert-Butyl ester |

Basic Question: How do the benzotriazol-1-yl and hexadecanoylamino groups influence the compound’s reactivity in peptide synthesis?

Methodological Answer:

- Benzotriazol-1-yl Group : Acts as a leaving group in coupling reactions, enhancing electrophilicity of the carbonyl carbon for nucleophilic attack by amines. This reduces racemization compared to traditional carbodiimide methods .

- Hexadecanoylamino Group : The long alkyl chain introduces hydrophobicity, impacting solubility (e.g., in DMF or THF) and potentially enhancing membrane permeability in biological studies .

- Stability : The tert-butyl ester and Boc groups improve stability during storage (2–8°C, dark conditions) and under acidic/basic reaction conditions .

Advanced Question: How can this compound serve as a precursor for PET radiotracer development, and what methodological challenges arise?

Methodological Answer:

- Radiolabeling Potential : The benzotriazol-1-yl group can be substituted with ¹⁸F isotopes via nucleophilic aromatic substitution (e.g., using K¹⁸F), enabling PET imaging applications .

- Challenges :

- Steric Hindrance : The bulky tert-butyl and hexadecanoyl groups may slow isotopic exchange, requiring optimized reaction temperatures (80–100°C) .

- Purification Complexity : Radiolabeled products require rapid separation via semi-preparative HPLC to minimize isotope decay .

Q. Table 2: Key Parameters for Radiolabeling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes ¹⁸F incorporation |

| Solvent | Anhydrous DMSO | Enhances reaction kinetics |

| Reaction Time | 20–30 min | Balances decay and completion |

Advanced Question: How do conflicting solubility data (e.g., DMSO vs. aqueous buffers) affect experimental design in biological assays?

Methodological Answer:

- Solubility Profile : The compound is sparingly soluble in water due to the hexadecanoyl chain but dissolves in DMSO (10–20 mM stock solutions). Biological assays require dilution into aqueous buffers, risking precipitation .

- Mitigation Strategies :

Advanced Question: How can researchers resolve contradictions in reported synthetic yields (e.g., 31% vs. 70%) for similar intermediates?

Methodological Answer:

- Root Cause Analysis :

- Reagent Ratios : Excess HATU (1.2 equiv.) and DIEA (2.0 equiv.) improve activation efficiency .

- Temperature Control : Side reactions (e.g., tert-butyl ester hydrolysis) occur above 25°C, necessitating strict thermal regulation .

- Optimization Workflow :

- Screen coupling reagents (HATU vs. EDCI) and bases (DIEA vs. NMM).

- Monitor reaction progress via TLC or LC-MS to identify bottlenecks .

Q. Table 3: Yield Optimization Case Study

| Variable | Condition A (31% Yield) | Condition B (70% Yield) |

|---|---|---|

| Reagent Ratio | 1.0 equiv. HATU | 1.2 equiv. HATU |

| Base | DIEA (2.0 equiv.) | DIEA (3.0 equiv.) |

| Solvent | DMF | Anhydrous DMF |

Advanced Question: What spectroscopic techniques are critical for characterizing this compound, and how are overlapping signals resolved?

Methodological Answer:

- ¹H NMR :

- Key Signals : δ 1.4 ppm (tert-butyl), δ 7.3–8.1 ppm (benzotriazole aromatic protons), δ 2.2 ppm (hexadecanoyl CH₂).

- Signal Overlap : Use high-field NMR (600 MHz) and 2D-COSY to resolve coupling in the hexadecanoyl chain .

- Mass Spectrometry :

- High-Resolution MS : Confirm molecular ion [M+H]⁺ (calc. for C₃₀H₄₇N₅O₄: 565.36) and fragmentation patterns (e.g., loss of tert-butyl group, m/z 509) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.